1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride
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Overview
Description
1-azabicyclo[321]octane-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include the preparation of the starting materials, followed by the enantioselective construction of the azabicyclo scaffold and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can yield a wide range of products depending on the substituents involved.
Scientific Research Applications
1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
8-azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but differs in the position of the nitrogen atom.
2-azabicyclo[3.2.1]octane: Another similar compound with a different nitrogen atom position.
1-azabicyclo[1.1.0]butane: This compound has a smaller bicyclic structure with a nitrogen atom at one bridgehead.
Uniqueness
1-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the position of the carboxylic acid group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
2751615-01-5 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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